7-(3-fluorophenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that belongs to the category of heterocyclic compounds. Its molecular formula is and it has a molecular weight of 370.4 g/mol. The compound is characterized by the presence of a triazolo-pyrazinone core structure, which is significant in medicinal chemistry due to its potential biological activities. The compound is often used for research purposes and may have applications in pharmaceuticals due to its structural features that can interact with biological targets.
This compound is classified under heterocyclic compounds and specifically falls into the category of triazoles and pyrazines. It features multiple functional groups, including fluorophenyl and sulfanyl moieties, which contribute to its chemical reactivity and potential biological activity.
The synthesis of 7-(3-fluorophenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step synthetic routes. Common methods include:
The synthesis may require specific reagents such as fluorinated aryl halides, thiol compounds, and catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 7-(3-fluorophenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be represented as follows:
InChI=1S/C18H12F2N4OS/c19-13-5-3-6-14(10-13)23-8-9-24-16(17(23)25)21-22-18(24)26-11-12-4-1-2-7-15(12)20/h1-10H,11H2
C1=NN=C(N1C(=O)C2=CN=C(C=N2)C=C(C=C2C=CC=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C(C=C
.The compound can undergo various chemical reactions typical for heterocycles:
Reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts. For example, using polar aprotic solvents can enhance nucleophilicity in substitution reactions.
7-(3-fluorophenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has potential applications in:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: